molecular formula C11H8F4N4O5S2 B561682 4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate CAS No. 352000-06-7

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate

Cat. No.: B561682
CAS No.: 352000-06-7
M. Wt: 416.322
InChI Key: JFNQPHWGTXGNNV-VKHMYHEASA-N
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Description

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate is a specialized chemical compound used primarily in proteomics research. It is known for its trifunctional, photo, and thiol-reactive properties, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate typically involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with L-cysteine under specific conditions. The reaction is carried out in the presence of methanethiosulfonate, which acts as a sulfonating agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in cleanroom environments to maintain its integrity and prevent contamination .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects through its reactive azido and methanethiosulfonate groups. The azido group can undergo photolysis to form reactive nitrene intermediates, which can then react with various biomolecules. The methanethiosulfonate group is reactive towards thiol groups, allowing for specific labeling and modification of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-2,3,5,6-tetrafluorobenzamido-L-cysteine Methanethiosulfonate is unique due to its trifunctional nature, combining photo-reactivity, thiol-reactivity, and fluorinated aromatic properties. This makes it highly versatile for various scientific applications .

Properties

IUPAC Name

(2R)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4N4O5S2/c1-26(23,24)25-2-3(11(21)22)17-10(20)4-5(12)7(14)9(18-19-16)8(15)6(4)13/h3H,2H2,1H3,(H,17,20)(H,21,22)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNQPHWGTXGNNV-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC(C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652444
Record name N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352000-06-7
Record name N-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-3-[(methanesulfonyl)sulfanyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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